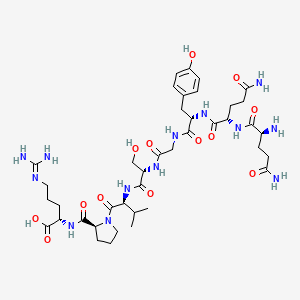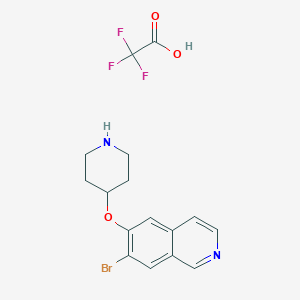
7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that combines a brominated isoquinoline structure with a piperidine ring and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps The initial step often includes the bromination of isoquinoline to introduce the bromine atom at the 7th positionThe final step involves the addition of trifluoroacetic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The bromine atom and piperidine ring are likely involved in binding to enzymes or receptors, while the trifluoroacetic acid moiety may enhance the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other brominated isoquinolines and piperidine derivatives. Examples are:
- 7-Bromoisoquinoline
- 6-Piperidinylisoquinoline
- Trifluoroacetic acid derivatives
Uniqueness
What sets 7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid apart is the combination of these three functional groups in a single molecule.
Eigenschaften
CAS-Nummer |
918490-38-7 |
|---|---|
Molekularformel |
C16H16BrF3N2O3 |
Molekulargewicht |
421.21 g/mol |
IUPAC-Name |
7-bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H15BrN2O.C2HF3O2/c15-13-7-11-9-17-4-1-10(11)8-14(13)18-12-2-5-16-6-3-12;3-2(4,5)1(6)7/h1,4,7-9,12,16H,2-3,5-6H2;(H,6,7) |
InChI-Schlüssel |
XXQQDDJBESZBBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=C(C=C3C=NC=CC3=C2)Br.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12621111.png)

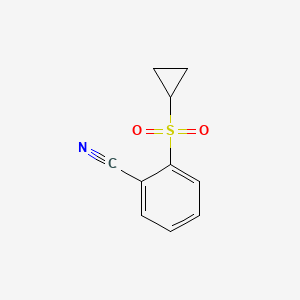

![4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12621133.png)
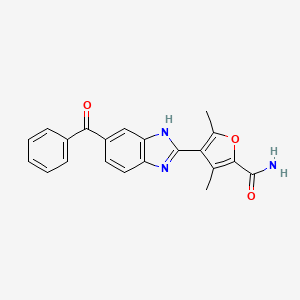
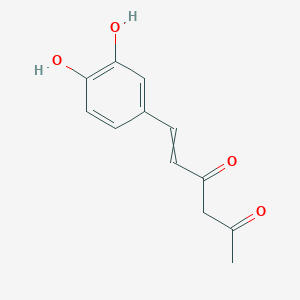
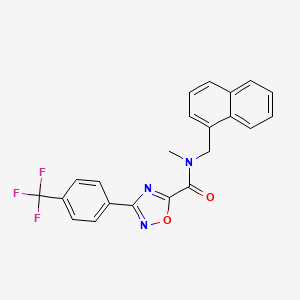
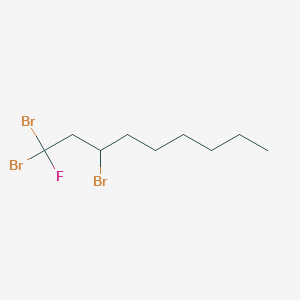
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
